molecular formula C13H19ClN2O B1398401 N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1246172-87-1

N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1398401
M. Wt: 254.75 g/mol
InChI Key: CGUANMLNNYDIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O . It has been widely researched in the scientific community.


Molecular Structure Analysis

The molecular structure of “N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, and contributes to the stereochemistry of the molecule .

Scientific Research Applications

1. Analgesic Properties Enhancement

A study by Ukrainets et al. (2015) explored the methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to enhance their analgesic properties. The modification led to increased biological activity, particularly for para-substituted derivatives, suggesting potential applications in developing new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

2. Histone Deacetylase Inhibition

Zhou et al. (2008) described the synthesis and biological evaluation of a compound structurally related to N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride, demonstrating selective inhibition of histone deacetylases (HDACs) 1-3 and 11. This compound, showing significant antitumor activity in vivo, points to potential applications in cancer treatment (Zhou et al., 2008).

3. Antimicrobial Activity

Zhuravel et al. (2005) synthesized novel carboxamides that showed significant antimicrobial activity against various bacterial and fungal strains. This research indicates the potential use of structurally related compounds to N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride in developing new antimicrobial agents (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

4. Androgen Antagonists

A study by Wakabayashi et al. (2008) on 4-(anilino)pyrrole-2-carboxamides, structurally similar to N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride, found these compounds to be novel androgen receptor antagonists. This research could lead to the development of new therapies for conditions like prostate cancer (Wakabayashi, Imai, Miyachi, Hashimoto, & Tanatani, 2008).

5. Peptide Deformylase Inhibitor Synthesis

Slade et al. (2006) described the synthesis of a peptide deformylase inhibitor, which is a novel approach targeting bacterial peptide deformylase as a mechanism for antibacterial drug development. This research showcases the application of related compounds in addressing bacterial infections (Slade, Parker, Girgis, Mueller, Vivelo, Liu, Bajwa, Chen, Carosi, Lee, Chaudhary, Wambser, Prasad, Bracken, Dean, Boehnke, Repič, & Blacklock, 2006).

properties

IUPAC Name

N-benzyl-N-methylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-15(10-11-6-3-2-4-7-11)13(16)12-8-5-9-14-12;/h2-4,6-7,12,14H,5,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUANMLNNYDIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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